molecular formula C12H18BNO4S B1418391 (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid CAS No. 871329-66-7

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid

Cat. No.: B1418391
CAS No.: 871329-66-7
M. Wt: 283.16 g/mol
InChI Key: XYWYVMPPDKSUFJ-UHFFFAOYSA-N
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Description

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C({12})H({18})BNO(_{4})S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylsulfamoyl group. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with cis-diols , which are found in various biological molecules.

Mode of Action

The (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, like other boronic acids, is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of a carbon-carbon bond, which is a crucial step in many organic synthesis processes . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The this compound, as a boronic acid, plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key biochemical pathway in organic synthesis, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of this compound would depend on the particular organic compounds that are synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, in which this compound is involved, requires specific reaction conditions . These include the presence of a palladium catalyst and suitable reaction partners . The reaction is also influenced by the pH and temperature of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the boronic acid group.

    Introduction of the Cyclohexylsulfamoyl Group: The phenylboronic acid intermediate is then reacted with cyclohexylamine and a sulfonyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as recrystallization, chromatography, and distillation are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Boronic Esters: Formed through esterification reactions.

    Substituted Phenyl Derivatives: Resulting from electrophilic or nucleophilic substitution on the phenyl ring.

Scientific Research Applications

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for biological studies.

    Medicine: Investigated for its potential in drug design, especially in targeting enzymes and receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the cyclohexylsulfamoyl group, making it less versatile in certain applications.

    Cyclohexylboronic Acid: Does not have the phenyl ring, limiting its use in aromatic substitution reactions.

    (4-Sulfamoylphenyl)boronic Acid: Similar but without the cyclohexyl group, affecting its hydrophobic interactions and solubility.

Uniqueness: (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid stands out due to its combined features of the boronic acid group, phenyl ring, and cyclohexylsulfamoyl moiety, providing unique reactivity and interaction profiles.

Properties

IUPAC Name

[4-(cyclohexylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14-16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWYVMPPDKSUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657214
Record name [4-(Cyclohexylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-66-7
Record name B-[4-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclohexylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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